acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Overview
Description
Synthesis Analysis
Cobalt(II) complexes exhibit diverse synthetic routes, including hydrothermal reactions and electrochemical methods. For instance, the hydrothermal reaction of cobalt(II) acetate with 4-aminophenyl tetrazole under specific conditions yields a three-dimensional cobalt(II)-aminophenyltetrazolate coordination polymer, demonstrating the versatility of cobalt in forming varied structural motifs (Smith et al., 2014). Similarly, cobalt(II) and (III) complexes have been synthesized using (2-aminoethylthio)acetic acid, highlighting the capability of cobalt to engage in complex formation with ligands offering multiple coordination sites (Hori, 1976).
Molecular Structure Analysis
Cobalt complexes exhibit a range of molecular geometries, from octahedral to distorted square pyramidal, determined by their ligand environment. For example, the crystal structure of a cobalt(II) complex with dehydroacetic acid reveals a distorted octahedral coordination geometry, facilitated by the ligand's ability to offer multiple coordination points (Casabó et al., 1987).
Chemical Reactions and Properties
Cobalt complexes are known for their chemical reactivity, which can be tailored by the choice of ligands. For instance, cobalt-catalyzed oxidative isocyanide insertion showcases the metal's capacity to facilitate diverse chemical transformations, producing a variety of organic compounds (Zhu et al., 2013). Moreover, the interaction of cobalt with organic ligands can lead to significant changes in the magnetic properties of the resulting compounds, as seen in coordination polymers based on α,α-disubstituted derivatives of zoledronic acid (Rojek et al., 2017).
Physical Properties Analysis
The physical properties of cobalt complexes, such as solubility, stability, and magnetic behavior, are crucial for their application in various fields. The electrochemical synthesis of cobalt complexes with 2-hydroxy-1,4-naphthoquinone ligands demonstrates the ability to control the physical properties through the choice of synthesis method and ligands (Casanova et al., 2013).
Chemical Properties Analysis
The chemical properties of cobalt complexes, including redox behavior and catalytic activity, are influenced by their molecular structure. For example, the cobalt-catalyzed isocyanide insertion reaction highlights the metal's versatility in catalyzing a wide range of chemical processes, leading to products with significant applications in medicinal chemistry and materials science (Zhu et al., 2013).
Scientific Research Applications
Coordination Polymers and Complexes
- Synthesis and Properties : A study by Rojek et al. (2017) explored the synthesis and characterization of two isomorphous Co(ii) coordination polymers. These were based on α,α-disubstituted derivatives of zoledronic acid, showing distinct magnetic properties and thermal stabilities. The study's findings contribute to the understanding of coordination environments and the potential applications of such compounds in material science (Rojek et al., 2017).
Antimicrobial Activity
- Synthesis and Activity Studies : Čačić et al. (2006) conducted research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, demonstrating significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Čačić et al., 2006).
Schiff Base and Compartmental Ligands
- Mononuclear Cobalt(III) Complex : Crane et al. (2004) detailed the synthesis of a Schiff base, non-symmetrical, compartmental ligand and its mononuclear cobalt(III) complex. The study offers insights into ligand design and complexation, contributing to the field of inorganic chemistry (Crane et al., 2004).
Semiconducting Metal-Organic Frameworks
- Synthesis and Structural Analysis : Xu et al. (2020) synthesized two cobalt-based metal-organic frameworks (MOFs) utilizing 5-(hydroxymethyl)isophthalic acid. These MOFs were confirmed to be n-type semiconductors, indicating their potential application in the semiconductor industry (Xu et al., 2020).
Catalysis and Chemical Transformations
- Diverse Topologies in Coordination Polymers : Zhang et al. (2016) investigated three cobalt(II) coordination polymers, revealing diverse structures and potential for catalytic properties in degradation processes. This contributes to the field of catalysis and materials science (Zhang et al., 2016).
Urease Inhibitory Activities
- Dinuclear Cobalt and Nickel Complexes : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes, demonstrating strong urease inhibitory activities. This research contributes to the development of inhibitors for agricultural and medical applications (Fang et al., 2019).
properties
IUPAC Name |
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEINOAHBVLNVDD-WYVZQNDMSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H92CoN13O16P-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71308682 | |
CAS RN |
22465-48-1 | |
Record name | Acetatocobalamin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.